Cholylsarcosine

Bile acid metabolism Enterohepatic cycling Deconjugation resistance

Cholylsarcosine is a synthetic N-acyl conjugate of cholic acid with sarcosine, engineered to resist bacterial deconjugation and dehydroxylation during enterohepatic cycling while preserving critical micellization and lipid-solubilizing functions. For researchers studying bile acid metabolism, fat absorption, hepatic excretory function (PET tracer), or peptide absorption enhancement, this compound offers a non-metabolizable, compositionally stable bile acid pool surrogate. It suppresses cholesterol 7α-hydroxylase independently of secondary bile acid formation, ensuring clean metabolic readouts. Secure this niche research tool for your next study.

Molecular Formula C27H45NO6
Molecular Weight 479.6 g/mol
CAS No. 93790-70-6
Cat. No. B1249305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholylsarcosine
CAS93790-70-6
Synonyms(11C)CSar
(N-methyl-11C)cholylsarcosine
11c-csar
cholyl-N-methylglycine
cholylsarcosine
glycine, N-methyl-N-((3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl)-
Molecular FormulaC27H45NO6
Molecular Weight479.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)N(C)CC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
InChIInChI=1S/C27H45NO6/c1-15(5-8-23(32)28(4)14-24(33)34)18-6-7-19-25-20(13-22(31)27(18,19)3)26(2)10-9-17(29)11-16(26)12-21(25)30/h15-22,25,29-31H,5-14H2,1-4H3,(H,33,34)/t15-,16+,17-,18-,19+,20+,21-,22+,25+,26+,27-/m1/s1
InChIKeyDRRMEMPJCIGHMB-ZNLOGFMMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cholylsarcosine (CAS 93790-70-6) – Overview and Compound Class


Cholylsarcosine is a synthetic N-acyl conjugate of cholic acid with sarcosine (N-methylglycine), classified as a conjugated bile acid analogue. It is designed to mimic the physicochemical detergent properties of endogenous conjugated bile acids such as cholylglycine and cholyltaurine while resisting bacterial deconjugation and dehydroxylation during enterohepatic cycling [1]. As a non-naturally occurring compound, it is identified in human blood only following exogenous exposure, confirming its status as a xenobiotic bile acid surrogate [2].

Why Generic Bile Acid Substitution Fails: Cholylsarcosine Differentiation


Endogenous conjugated bile acids such as cholylglycine and cholyltaurine are susceptible to bacterial deconjugation and subsequent 7α-dehydroxylation in the distal small intestine and colon, generating secondary bile acids (e.g., deoxycholic acid) that alter enterohepatic pool composition, cause colonic water secretion, and modify regulatory feedback [1]. Cholylsarcosine is engineered specifically to circumvent these liabilities via an N-methyl substitution on the amino acid moiety, which sterically and chemically blocks amidase-mediated deconjugation while preserving the critical micellization and lipid-solubilizing functions required for fat absorption [1].

Cholylsarcosine Quantitative Evidence Guide: Comparator-Based Differentiation Data


Resistance to Bacterial Deconjugation and Dehydroxylation: In Vivo Metabolic Fate Comparison

In a direct head-to-head chronic feeding study across three rodent species (rats, hamsters, rabbits), cholylsarcosine demonstrated complete resistance to the metabolic activation seen with the endogenous comparator cholyltaurine. Cholyltaurine underwent rapid bacterial deconjugation and subsequent 7α-dehydroxylation to form deoxycholic acid, which then accumulated in the enterohepatic circulation with a slow fractional turnover rate. In marked contrast, cholylsarcosine underwent neither appreciable deconjugation nor dehydroxylation, demonstrating metabolic inertness [1].

Bile acid metabolism Enterohepatic cycling Deconjugation resistance Rodent models

Colonic Tolerability: Absence of Water Secretion Versus Secondary Bile Acid-Induced Secretory Diarrhea

In isolated perfused colon of the anesthetized rabbit, cholylsarcosine at 5 mmol/L did not alter water absorption or epithelial permeability to erythritol. This contrasts sharply with the secondary bile acid chenodeoxycholate, which induces vigorous water secretion and causes significant erythritol loss, a marker of increased paracellular permeability [1].

Colonic permeability Bile acid malabsorption Water secretion Rabbit colon perfusion

Isomeric Conformational Population: cis/trans Equilibrium Differentiation

1H-NMR analysis in dilute aqueous solution revealed that cholylsarcosine exists as an almost equimolar mixture of cis and trans geometric isomers around the amide bond. In contrast, the endogenous comparator cholylglycine is present entirely in the trans form [1]. This conformational distinction arises from the N-methyl substitution on sarcosine.

NMR spectroscopy Amide bond isomerism Molecular conformation Bile acid chemistry

Biliary Phospholipid and Cholesterol Secretion Enhancement Over Cholyltaurine

In human subjects, duodenal infusion of cholylsarcosine for 8 hours produced choleretic activity similar to that of cholyltaurine but induced greater phospholipid and cholesterol secretion than cholyltaurine in four of five subjects [1]. At an infusion rate averaging 0.6 μmol·min⁻¹·kg⁻¹, biliary recovery was 0.2 μmol·min⁻¹·kg⁻¹, corresponding to the Tmax for active ileal transport of conjugated bile acids in humans [1].

Biliary secretion Phospholipid secretion Cholesterol secretion Human study

Physicochemical Detergent Equivalence to Cholylglycine with Metabolic Superiority

Cholylsarcosine maintains detergent functionality nearly identical to the natural conjugate cholylglycine while avoiding its metabolic liability. The critical micellization concentration (CMC) of cholylsarcosine is 11 mmol/L compared with 10 mmol/L for cholylglycine [1]. The pKa' of cholylsarcosine is 3.7, slightly lower than that of cholylglycine (3.9), and the compound is highly soluble above pH 4 [1]. In vitro, cholylsarcosine behaved identically to cholylglycine in promoting lipolysis by lipase/colipase and in solubilizing oleic acid/oleate/monoolein mixtures [1].

Critical micelle concentration Lipolysis Lipid solubilization pKa

Cholylsarcosine: Optimal Research and Industrial Application Scenarios


Bile Acid Replacement in Intestinal Deficiency Models

In rodent and canine models of ileal resection or bile acid malabsorption, cholylsarcosine restores fat absorption without the confounding accumulation of secondary bile acids. The compound's resistance to deconjugation and dehydroxylation ensures that the administered bile acid pool remains compositionally stable throughout enterohepatic cycling, enabling cleaner interpretation of metabolic outcomes [1]. This application is supported by the compound's demonstrated ability to accumulate to 24–29% of circulating bile acids during chronic feeding [2].

PET/CT Imaging of Hepatic Excretory Function

11C-labeled cholylsarcosine serves as a PET tracer for quantifying hepatic excretory function. Studies in anesthetized pigs demonstrate rapid blood-to-liver uptake and liver-to-bile excretion, with radioactivity concentrations more than 90-fold higher in bile ducts than in liver tissue [1]. The tracer is not metabolized in the liver or intestines, ensuring that the imaging signal reflects transport function rather than metabolite redistribution [1]. The tracer undergoes enterohepatic circulation and reappears in liver tissue and bile ducts after approximately 70 minutes [1].

Absorption Enhancement Formulation Development

Cholylsarcosine has been investigated as a non-metabolizable absorption enhancer for polar therapeutic agents, including peptides. In vitro and in situ studies demonstrate that cholylsarcosine improves intestinal peptide absorption while exhibiting relatively low cytotoxicity compared to other bile salt derivatives [1]. Its resistance to metabolism and favorable colonic tolerability profile (no induction of water secretion) make it a candidate for mucosal drug delivery formulations where predictable and sustained enhancement is required [2].

Cholesterol and Bile Acid Homeostasis Studies

For investigators studying the regulatory effects of bile acids on cholesterol 7α-hydroxylase (C7αH) and HMG-CoA reductase, cholylsarcosine provides a tool that suppresses cholesterol and bile acid synthesis without prior conversion to deoxycholate. Following continuous intraduodenal infusion, cholylsarcosine suppressed C7αH activity by 65% compared with 78% for cholyltaurine and 92% for cholylglycine, demonstrating that conjugated bile acids per se exert feedback regulation independent of secondary bile acid formation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cholylsarcosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.